Octahydroisoindole
Overview
Description
Octahydroisoindole is a chemical structure that is a part of various complex molecules, often found in natural products and synthetic compounds with potential biological activities. The octahydroisoindole scaffold is a biologically validated starting point for the design of compound libraries due to its presence in over one thousand natural products . This structure is characterized by its saturated eight-membered ring system, which can be functionalized to create diverse molecules with potential pharmacological applications .
Synthesis Analysis
The synthesis of octahydroisoindole derivatives has been approached through various methods. One efficient one-pot method combines aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction, leading to the stereoselective formation of octahydro-1H-cyclopenta[cd]isoindole with six contiguous stereogenic centers . Another approach involves a domino Robinson annulation/5-Endo intramolecular aza-Michael reaction, which allows the construction of complex octahydroindoles with excellent enantioselectivities and diastereoselective control . Additionally, a concise method using intramolecular 1,3-dipolar cycloaddition of 2-acyl-5-aminooxazolium salts has been developed to synthesize octahydroindoles with high diastereoselectivity . The octahydroisoindolone moiety related to proxiphomin has been synthesized through a condensation reaction followed by intramolecular cycloaddition and lactam ring closure .
Molecular Structure Analysis
The molecular structure of octahydroisoindole derivatives can vary significantly depending on the synthetic route and the functional groups present. For instance, the octahydro-1H-isoindole ring system can adopt non-planar conformations with the six-membered ring often in a chair conformation and the five-membered ring in an envelope conformation . The presence of stereogenic centers and the configuration of substituents can greatly influence the three-dimensional shape of the molecule, which is crucial for its biological activity .
Chemical Reactions Analysis
Octahydroisoindole and its derivatives can undergo various chemical reactions, which are essential for further functionalization and the creation of complex molecules. For example, the BBr3-mediated cleavage of oxa-bridged adducts can lead to the formation of octahydroisoindole structures . The presence of functional groups such as amido and hydroxyl substituents allows for further chemical modifications, which can be used to install additional stereogenic centers . The octahydroisoindolone derivative synthesized in one study possesses adaptable functional groups for the attachment of macrocyclic ring systems, demonstrating the versatility of these molecules in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of octahydroisoindole derivatives are influenced by their molecular structure and the presence of various substituents. The introduction of bromine atoms, for example, can significantly alter the electronic properties of a molecule, as seen in the synthesis of octabromoperylene derivatives . The octahydroindole scaffold's chiral nature and the presence of protected amino and carboxylic acid groups make it suitable for drug discovery, as these features can be leveraged to create diverse compound libraries . The pharmacological activity of octahydroisoindole derivatives has been studied, with some showing promise in the treatment of cardiovascular and psychological illnesses .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Octahydroisoindole has been utilized in various synthetic and pharmaceutical applications. A novel approach involving the photochemical C-H carbamoylation of an octahydroisoindole derivative has been used for the total synthesis of (±)-kainic acid, a bioactive marine alkaloid (Kamon, 2011). Additionally, octahydroisoindole-1-carboxylic acid and its derivatives have been employed in the synthesis of potent angiotensin converting enzyme (ACE) inhibitors, showcasing their potential in medicinal chemistry (Blankley, 1987).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, octahydroisoindole derivatives have been synthesized through orthopalladation and carbonylation of methyl arylglycinate substrates, highlighting their value as synthetic intermediates (Nieto, 2011). Catalytic asymmetric assembly methods have also been developed for octahydroindolones, leading to the synthesis of bioactive alkaloids, demonstrating the versatility of octahydroisoindole frameworks in complex molecule construction (Sun, 2014).
Biomedical Research
In biomedical research, octahydroisoindole compounds have been investigated for their antimicrobial and pharmacological activities, suggesting their potential in developing treatments for cardiovascular and psychological illnesses (Lebedev, 1977).
Nanotechnology and Materials Science
Octahydroisoindole derivatives have been implicated in nanotechnology and materials science, with studies revealing their role in the realization of multiferroics in nanostructures, which could lead to new applications like high-density multistate data storage (Huang, 2018).
Safety And Hazards
Octahydroisoindole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with plenty of water for at least 15 minutes . If ingested, it is recommended to wash out the mouth with plenty of water for at least 15 minutes .
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNARDHJFFSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944456 | |
Record name | Octahydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-isoindole | |
CAS RN |
21850-12-4 | |
Record name | Octahydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydroisoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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